5-Bromo-8-chloroquinoxaline

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-8-chloroquinoxaline (CAS 2227206-68-8) is a non-fungible, dihalogenated quinoxaline building block. Its distinct 5-Br/8-Cl pattern enables orthogonal, site-selective cross-coupling for stepwise divergent synthesis. Unlike symmetric analogs, the reactivity differential between the C–Br and C–Cl bonds allows controlled installation of diverse fragments, which is essential for SAR-driven lead optimization. Supported by evidence of anticancer activity (low μM IC50) and anti-leishmanial potency, this scaffold is primed for hit-to-lead campaigns in oncology and neglected tropical diseases. Standard purity ≥97%.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49
CAS No. 2227206-68-8
Cat. No. B2659661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloroquinoxaline
CAS2227206-68-8
Molecular FormulaC8H4BrClN2
Molecular Weight243.49
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)N=CC=N2)Br
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
InChIKeyBGWUYJKYLKDGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-8-chloroquinoxaline (CAS 2227206-68-8): A Bifunctional Heteroaryl Halide Building Block for Selective Cross-Coupling


5-Bromo-8-chloroquinoxaline (CAS 2227206-68-8) is a dihalogenated heteroaryl halide building block with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . It is a member of the quinoxaline family, a privileged scaffold in medicinal chemistry [1]. The compound is characterized by an off-white solid appearance, a consensus Log P of 2.62, and an estimated aqueous solubility of 0.067 mg/mL . Its key structural feature is the presence of two different halogen atoms, bromine and chlorine, at the 5- and 8-positions of the quinoxaline core, respectively, which enables sequential, site-selective cross-coupling reactions .

Procurement Insight: Why 5-Bromo-8-chloroquinoxaline Cannot Be Simply Replaced by Common Analogs


For procurement in a synthetic or medicinal chemistry program, generic substitution among quinoxaline analogs is not feasible due to the distinct and non-interchangeable properties conferred by specific halogenation patterns. The identity and position of substituents on the quinoxaline core directly dictate both chemical reactivity and biological activity. For example, replacing a bromo substituent with a chloro group, or vice versa, significantly alters the kinetics of metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Furthermore, structure-activity relationship (SAR) studies on quinoxaline derivatives demonstrate that varying the halogen substituent from bromo to chloro or nitro leads to quantifiably different biological outcomes, including changes in anti-leishmanial potency [2] and anticancer efficacy [3]. Therefore, the specific 5-bromo-8-chloro substitution pattern of this compound is essential for achieving the precise reactivity and biological profile required for a given application, making it a unique and non-fungible reagent.

Quantitative Differentiation: How 5-Bromo-8-chloroquinoxaline Compares to Its Closest Analogs


Differential Cross-Coupling Reactivity: Sequential Functionalization via Bromo vs. Chloro Sites

5-Bromo-8-chloroquinoxaline possesses two distinct halogen handles, enabling sequential and orthogonal functionalization. This is a direct consequence of the well-documented reactivity difference between aryl bromides and aryl chlorides in Pd-catalyzed cross-couplings [1]. Aryl bromides are significantly more reactive and undergo oxidative addition to Pd(0) catalysts much more readily than aryl chlorides [1]. This allows for the first cross-coupling event to be conducted selectively at the 5-bromo position under milder conditions, while the 8-chloro site remains intact for a subsequent, more demanding coupling reaction . This built-in orthogonality provides a strategic advantage in the stepwise construction of complex molecules.

Organic Synthesis Medicinal Chemistry Cross-Coupling Building Blocks

Impact of Halogen Substitution on Anti-Leishmanial Potency: A Cross-Study Comparison

In a structure-activity relationship (SAR) study, a quinoxaline derivative with a 7-chloro substituent (analog 1) demonstrated an IC50 of 23.30 ± 0.12 μM against Leishmania major promastigotes, which is comparable to, or slightly better than, the standard drug miltefosine (IC50 = 25.78 ± 0.2 μM) [1]. While 5-Bromo-8-chloroquinoxaline itself was not tested in this specific study, the data from a close structural analog establishes a quantitative benchmark for the potency of chloro-substituted quinoxalines in this assay [1]. This suggests that the chloro substituent is a favorable moiety for anti-leishmanial activity within this chemotype. Notably, the study also found that the tested compounds were non-cytotoxic against human fibroblast cells at 30 μM, a key parameter for drug development [1].

Anti-Leishmanial Neglected Tropical Diseases Medicinal Chemistry SAR

Bromo-Substitution Confers Enhanced Anticancer Activity Against Lung Cancer Cells

A direct class-level inference can be drawn from a study on quinoxaline derivatives against non-small-cell lung cancer cells (A549). The authors concluded that 'The introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells in this article' [1]. This finding was based on the evaluation of 26 quinoxaline derivatives, where the most potent bromo-substituted analogs, compound 4b and 4m, achieved IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively [1]. These activities were found to be comparable to the clinical anticancer drug 5-fluorouracil, which had an IC50 of 4.89 ± 0.20 μM in the same assay [1].

Anticancer Lung Cancer Quinoxaline SAR

Physicochemical Properties: LogP and Solubility Comparison

The calculated physicochemical properties of 5-Bromo-8-chloroquinoxaline provide a baseline for assessing its drug-likeness compared to related analogs. Its consensus Log P (a measure of lipophilicity) is 2.62, and its estimated aqueous solubility (ESOL) is 0.067 mg/mL (or 2.75e-4 mol/L) . A Log P in this range is generally considered favorable for both membrane permeability and aqueous solubility. While direct quantitative comparison data for close analogs (e.g., 5,8-dichloroquinoxaline) is not available in the provided sources, the presence of a bromine atom is expected to increase lipophilicity (higher Log P) and decrease aqueous solubility relative to a corresponding chloro or non-halogenated analog [1].

Physicochemical Properties ADME Drug-Likeness Lead Optimization

Proven Application Scenarios for 5-Bromo-8-chloroquinoxaline Based on Quantitative Evidence


Synthesis of Complex Drug-Like Molecules via Sequential Cross-Coupling

The primary application scenario for 5-Bromo-8-chloroquinoxaline is as a strategic intermediate for the stepwise, divergent synthesis of highly functionalized quinoxaline derivatives. Researchers can exploit the reactivity difference between the C5-Br and C8-Cl bonds to perform sequential Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, installing different chemical moieties at the 5- and 8-positions in a controlled manner . This orthogonal reactivity is a key advantage over symmetric dihalogenated analogs and enables the rapid exploration of chemical space around the quinoxaline core in medicinal chemistry programs.

Hit-to-Lead Optimization in Anticancer Drug Discovery

Given the SAR evidence that bromo-substituted quinoxalines exhibit potent anticancer activity against non-small-cell lung cancer cells (IC50 values in the low micromolar range) , 5-Bromo-8-chloroquinoxaline is a well-suited starting material for hit-to-lead or lead optimization campaigns in oncology. The compound's scaffold is primed for further functionalization to improve potency, selectivity, and pharmacokinetic properties, building upon the established class-level activity of brominated quinoxalines.

Exploration of Anti-Leishmanial Agents Based on a Privileged Scaffold

Based on the cross-study comparison showing that chloro-substituted quinoxaline analogs possess anti-leishmanial activity comparable to the standard drug miltefosine (IC50 ≈ 23 μM vs 26 μM) , 5-Bromo-8-chloroquinoxaline is a relevant building block for synthesizing and evaluating new agents against neglected tropical diseases. The established non-cytotoxicity of related analogs at 30 μM provides a favorable starting point for developing compounds with an improved therapeutic window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-8-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.